molecular formula C12H13ClN2OS B1463428 2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide CAS No. 1269152-03-5

2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide

Cat. No.: B1463428
CAS No.: 1269152-03-5
M. Wt: 268.76 g/mol
InChI Key: MTHFTOSIFISKGQ-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide is a chemical compound with the molecular formula C12H13ClN2OS and a molecular weight of 268.76 g/mol . This compound is characterized by the presence of a chloro group, a cyanopropyl group, and a sulfanylphenyl group attached to an acetamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[(1-cyanopropan-2-yl)sulfanyl]phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the cyanopropyl group may interact with nucleophilic sites in biological molecules, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and a cyanopropyl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[2-(1-cyanopropan-2-ylsulfanyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-9(6-7-14)17-11-5-3-2-4-10(11)15-12(16)8-13/h2-5,9H,6,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHFTOSIFISKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)SC1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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